利普司他

描述

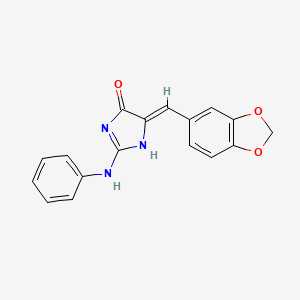

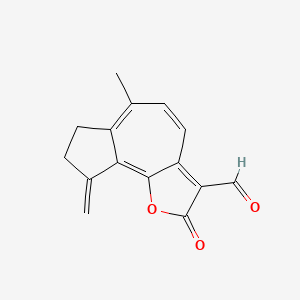

Lipstatin is a potent, irreversible inhibitor of pancreatic lipase, a key enzyme involved in the digestion of dietary fats. It is a natural product first isolated from the actinobacterium Streptomyces toxytricini . Lipstatin is notable for its role as the precursor to the antiobesity drug orlistat, which is a saturated derivative of lipstatin .

科学研究应用

Lipstatin has a wide range of scientific research applications:

- Chemistry: Used as a model compound for studying β-lactone chemistry and enzyme inhibition mechanisms .

- Biology: Investigated for its role in inhibiting pancreatic lipase and its effects on lipid metabolism .

- Medicine: The primary application is in the development of antiobesity drugs like orlistat .

- Industry: Used in the production of pharmaceuticals and as a tool for studying enzyme kinetics .

作用机制

Target of Action

Lipstatin primarily targets pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for the breakdown of dietary fats into smaller molecules that can be absorbed in the small intestine .

Mode of Action

Lipstatin is a β-lactone molecule that controls the digestive activity of pancreatic lipases, thus controlling the absorption of fat in the small intestine . The three-dimensional structure of pancreatic lipase revealed that its active site is masked by a lid domain, which is opened by the action of bile salt micelles and colipase . Lipstatin is supposed to inhibit the catalytic activity of pancreatic lipase by acylation of the serine residue present in the active site . A binding study suggests that one molecule of lipstatin binds with one molecule of lipase .

Biochemical Pathways

Lipstatin is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The components of lipstatin are ultimately derived from linoleic acid, octanoic acid, and L-leucine . The 22 carbon β-lactone moiety is derived from Claisen condensation between 3-hydroxytetradeca-5,8-dienyl-CoA derived from linoleic acid and hexyl-malonyl-ACP derived from octanoic acid .

Pharmacokinetics

It is known that lipstatin is a potent and irreversible inhibitor of pancreatic lipases, suggesting that it may have a significant impact on the bioavailability of dietary fats .

Result of Action

The primary result of lipstatin’s action is the inhibition of fat absorption in the small intestine. By inhibiting the activity of pancreatic lipases, lipstatin prevents the breakdown and subsequent absorption of dietary fats . This can lead to a reduction in caloric intake and potentially contribute to weight loss.

Action Environment

The action of lipstatin can be influenced by various environmental factors. For instance, the presence of bile salt micelles and colipase is necessary for the unmasking of the active site of pancreatic lipase, which lipstatin targets . Additionally, the production of lipstatin by Streptomyces toxytricini can be affected by various factors, including the bacterial strain used, the fermentation conditions, and the downstream processing methods .

生化分析

Biochemical Properties

Lipstatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carbon skeleton of the Lipstatin molecule is biosynthesized via Claisen condensation of two fatty acid precursors . Moreover, several Lipstatin analogs are also produced in the fermentation process .

Molecular Mechanism

Lipstatin exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. The acyl-coenzyme A carboxylase (ACCase) complex plays a crucial role in Lipstatin biosynthesis . The ACCase complex catalyzes the first committed step in the biosynthesis of fatty acids and polyketides .

Metabolic Pathways

Lipstatin is involved in several metabolic pathways. It interacts with various enzymes or cofactors. The ACCase complex, which Lipstatin interacts with, is responsible for the activation of various organic acids by α-carboxylation of acyl-CoA .

准备方法

Synthetic Routes and Reaction Conditions: Lipstatin is primarily produced through fermentation processes involving Streptomyces toxytricini . The biosynthesis of lipstatin involves the Claisen condensation of two fatty acid precursors, linoleic acid and octanoic acid . The process includes several key steps:

- Linoleic acid is converted to 3-hydroxytetradeca-5,8-dienyl-CoA.

- Octanoic acid is converted to hexyl-malonyl-ACP.

- These intermediates undergo Claisen condensation to form the β-lactone ring structure of lipstatin .

Industrial Production Methods: Industrial production of lipstatin involves optimizing the fermentation conditions of Streptomyces toxytricini to maximize yield . This includes controlling factors such as pH, temperature, and nutrient availability. The fermentation broth is then subjected to extraction and purification processes to isolate lipstatin .

化学反应分析

Types of Reactions: Lipstatin undergoes several types of chemical reactions, including:

Oxidation: Lipstatin can be oxidized to form various analogs such as hydroxylipstatin and dehydrolipstatin.

Reduction: Reduction reactions can convert lipstatin to dihydrolipstatin.

Substitution: Substitution reactions can lead to the formation of derivatives like methyllipstatin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products:

- Hydroxylipstatin

- Dehydrolipstatin

- Dihydrolipstatin

- Methyllipstatin

相似化合物的比较

- Orlistat: A saturated derivative of lipstatin used as an antiobesity drug .

- Esterastin: Another microbial compound with esterase inhibitory properties .

Lipstatin’s uniqueness lies in its potent and irreversible inhibition of pancreatic lipase, making it a valuable compound for both research and therapeutic applications .

属性

CAS 编号 |

96829-59-3 |

|---|---|

分子式 |

C29H49NO5 |

分子量 |

491.7 g/mol |

IUPAC 名称 |

[(2S,4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] (2S)-2-formamido-3-methylpentanoate |

InChI |

InChI=1S/C29H49NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h13-14,16-17,22-27H,5-12,15,18-21H2,1-4H3,(H,30,31)/b14-13+,17-16+/t23?,24-,25?,26?,27-/m0/s1 |

InChI 键 |

JRUFOFIHYXDKPU-FMPAGVTOSA-N |

SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |

手性 SMILES |

CCCCCCC1C(OC1=O)C[C@H](C/C=C/C/C=C/CCCCC)OC(=O)[C@H](C(C)CC)NC=O |

规范 SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lipstatin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)